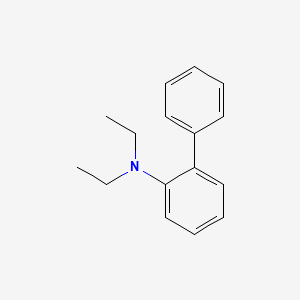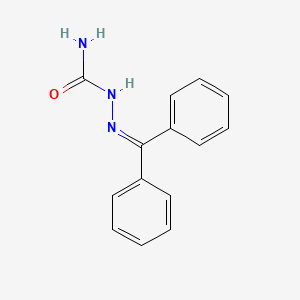
Manganese--nickel (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–nickel (1/1) is a compound consisting of equal parts manganese and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of manganese and nickel results in a material that exhibits distinct chemical and physical characteristics, making it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Manganese–nickel (1/1) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of manganese and nickel salts in an alkaline medium, followed by calcination to obtain the desired compound. For example, a solution of manganese sulfate and nickel sulfate can be mixed with sodium hydroxide to precipitate manganese and nickel hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form manganese–nickel (1/1).
Industrial Production Methods
In industrial settings, manganese–nickel (1/1) is often produced using large-scale co-precipitation methods. The process involves the controlled addition of alkaline solutions to mixed metal salt solutions, followed by filtration, washing, and calcination. This method ensures the production of high-purity manganese–nickel (1/1) with consistent properties.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an alkaline medium.
Reduction: Reduction of manganese–nickel (1/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions involve the replacement of one metal ion with another. For example, manganese–nickel (1/1) can undergo substitution reactions with other transition metals in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–nickel (1/1) may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Manganese–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese–nickel (1/1) is used as a catalyst in various reactions, including oxidation and reduction processes. Its catalytic properties make it valuable for developing new chemical processes and materials.
Biology: In biological research, manganese–nickel (1/1) is studied for its potential role in enzyme activity and cellular processes. It is also investigated for its potential use in imaging and diagnostic applications.
Medicine: In medicine, manganese–nickel (1/1) is explored for its potential therapeutic applications, including drug delivery and targeted therapies. Its unique properties make it a promising candidate for developing new medical treatments.
Industry: In industrial applications, manganese–nickel (1/1) is used in the production of advanced materials, such as batteries and supercapacitors. Its high energy density and stability make it suitable for energy storage applications.
Wirkmechanismus
The mechanism of action of manganese–nickel (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. In biological systems, manganese–nickel (1/1) may interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Manganese–nickel (1/1) can be compared with other similar compounds, such as manganese–cobalt (1/1) and nickel–cobalt (1/1). These compounds share some similarities in terms of their chemical properties and applications, but they also exhibit unique characteristics.
Manganese–cobalt (1/1): This compound has similar catalytic properties but may differ in terms of stability and reactivity.
Nickel–cobalt (1/1): This compound is also used in energy storage applications but may have different electrochemical properties compared to manganese–nickel (1/1).
The uniqueness of manganese–nickel (1/1) lies in its specific combination of properties, which make it suitable for a wide range of applications in various fields.
Eigenschaften
CAS-Nummer |
12263-28-4 |
|---|---|
Molekularformel |
MnNi |
Molekulargewicht |
113.631 g/mol |
IUPAC-Name |
manganese;nickel |
InChI |
InChI=1S/Mn.Ni |
InChI-Schlüssel |
ZAUUZASCMSWKGX-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


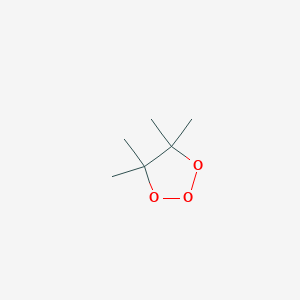

![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
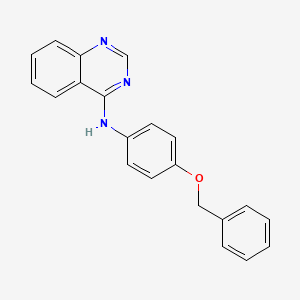
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)

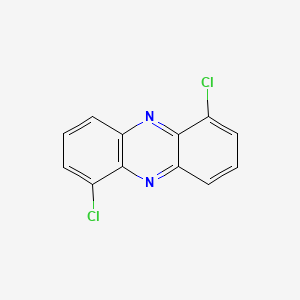
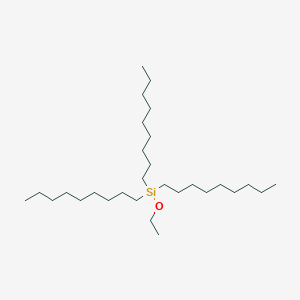

![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)


